Enhanced GVIA iPLA2 Inhibitory Potency Versus Trifluoromethyl Ketone Analog
In a direct head-to-head comparison under identical mixed-micelle assay conditions, 1,1,1,2,2-pentafluoro-7-phenylheptan-3-one (FKGK11, designated 10a) exhibits a lower XI(50) value than its corresponding trifluoromethyl ketone analog (compound 8), indicating higher potency. Specifically, FKGK11 achieves an XI(50) of 0.0073 ± 0.0007, compared to 0.0096 ± 0.0008 for compound 8 [1]. This 24% improvement in potency is attributed to the introduction of an additional fluorine atom at the α′ position [2].
| Evidence Dimension | Inhibitory potency against GVIA iPLA2 (XI(50)) |
|---|---|
| Target Compound Data | 0.0073 ± 0.0007 |
| Comparator Or Baseline | Compound 8 (trifluoromethyl ketone analog): 0.0096 ± 0.0008 |
| Quantified Difference | 24% improvement (lower XI(50) = higher potency) |
| Conditions | Mixed micelle-based assay using human GVIA iPLA2; XI(50) defined as mole fraction of inhibitor in total substrate interface required for 50% inhibition |
Why This Matters
This quantitative potency advantage justifies selection of the pentafluoroethyl derivative over the trifluoromethyl analog when maximal GVIA iPLA2 inhibition is required in biochemical or cell-based assays.
- [1] Baskakis, C., et al. Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes. J Med Chem. 2008 Dec 25;51(24):8027–8037. doi:10.1021/jm800649q View Source
- [2] Baskakis, C., et al. Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes. J Med Chem. 2008 Dec 25;51(24):8027–8037. doi:10.1021/jm800649q View Source
